Methyl 1H-inden-3-ylcarbamate
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Overview
Description
Methyl 1H-inden-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an indene ring system fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-inden-3-ylcarbamate typically involves the reaction of indene derivatives with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of indene with methyl isocyanate in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-inden-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The indene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction can produce indene amines .
Scientific Research Applications
Methyl 1H-inden-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1H-inden-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways.
Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Methyl (1H-indol-3-ylmethyl)carbamate: Similar in structure but contains an indole ring instead of an indene ring.
1H-Indole-3-carbaldehyde: Another related compound with an indole ring and an aldehyde group.
Uniqueness: Methyl 1H-inden-3-ylcarbamate is unique due to its indene ring system, which imparts distinct chemical and biological properties compared to its indole-based counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl N-(3H-inden-1-yl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
RCFUVBFHQQOOSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
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